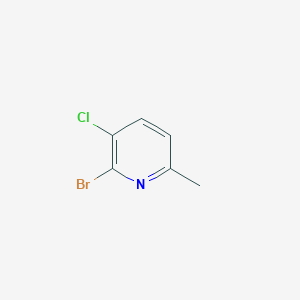
2-Brom-3-chlor-6-methylpyridin
Übersicht
Beschreibung
2-Bromo-3-chloro-6-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-chloro-6-methylpyridine has diverse applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Biochemische Analyse
Biochemical Properties
2-Bromo-3-chloro-6-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver. The nature of these interactions often involves the binding of 2-Bromo-3-chloro-6-methylpyridine to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 2-Bromo-3-chloro-6-methylpyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Bromo-3-chloro-6-methylpyridine can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a critical role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in oxidative stress response and detoxification processes .
Molecular Mechanism
At the molecular level, 2-Bromo-3-chloro-6-methylpyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 2-Bromo-3-chloro-6-methylpyridine has been found to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-chloro-6-methylpyridine can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 2-Bromo-3-chloro-6-methylpyridine can result in adaptive responses in cells, such as the upregulation of detoxification enzymes and changes in cellular metabolism . These temporal effects are crucial for understanding the long-term impact of the compound on cellular function.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-chloro-6-methylpyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, 2-Bromo-3-chloro-6-methylpyridine can cause adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level triggers significant changes in physiological and biochemical parameters in animal models.
Metabolic Pathways
2-Bromo-3-chloro-6-methylpyridine is involved in several metabolic pathways, primarily in the liver. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 2-Bromo-3-chloro-6-methylpyridine .
Transport and Distribution
The transport and distribution of 2-Bromo-3-chloro-6-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Bromo-3-chloro-6-methylpyridine can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-Bromo-3-chloro-6-methylpyridine is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-Bromo-3-chloro-6-methylpyridine may localize to the endoplasmic reticulum, where it interacts with enzymes involved in drug metabolism. The subcellular localization can also affect the compound’s efficacy and potential toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-3-chloro-6-methylpyridine can be synthesized through several methods. One common approach involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction typically requires heating and can be carried out under inert atmospheric conditions to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of 2-Bromo-3-chloro-6-methylpyridine often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-chloro-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used in these reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-chloro-6-methylpyridine largely depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing bromine and chlorine atoms. This makes it reactive towards nucleophiles, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-6-methylpyridine
- 3-Bromo-6-chloro-2-methylpyridine
- 2-Chloro-6-methylpyridine
Comparison: 2-Bromo-3-chloro-6-methylpyridine is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Bromo-6-methylpyridine, the additional chlorine atom in 2-Bromo-3-chloro-6-methylpyridine provides more sites for substitution reactions, enhancing its versatility in synthetic applications .
Eigenschaften
IUPAC Name |
2-bromo-3-chloro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFYRLIRUHFKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856684 | |
| Record name | 2-Bromo-3-chloro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211582-97-6 | |
| Record name | 2-Bromo-3-chloro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-chloro-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)


![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)
![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)

![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)

![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;dihydrochloride](/img/structure/B1375742.png)
![[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride](/img/structure/B1375743.png)

